(Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

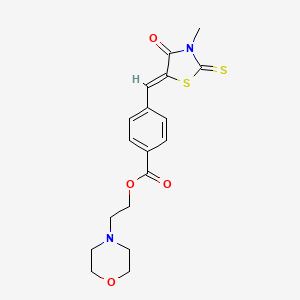

This compound features a thioxothiazolidinone core with a (Z)-configured exocyclic double bond and a morpholinoethyl ester moiety. The thioxothiazolidinone scaffold is known for its bioactivity, particularly in anticancer and antimicrobial applications . The morpholinoethyl group enhances solubility and bioavailability compared to simpler esters, making it a promising candidate for pharmacological studies.

Properties

IUPAC Name |

2-morpholin-4-ylethyl 4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-19-16(21)15(26-18(19)25)12-13-2-4-14(5-3-13)17(22)24-11-8-20-6-9-23-10-7-20/h2-5,12H,6-11H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGYHCYRZDJUAT-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OCCN3CCOCC3)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OCCN3CCOCC3)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key features include:

- A morpholinoethyl side chain.

- A thioxothiazolidinone moiety known for its bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound.

Efficacy Against Bacteria

In a study evaluating the antibacterial activity of related thiazolidinone compounds:

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited potent antibacterial activity with MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.

- Most Sensitive Strains : Enterobacter cloacae was identified as the most sensitive strain, while Escherichia coli showed resistance.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.008 | 0.015 |

| Escherichia coli | 0.03 | 0.06 |

These findings suggest that the compound's structural features contribute significantly to its antibacterial potency, surpassing traditional antibiotics like ampicillin and streptomycin by 10–50 times .

Antifungal Activity

The compound also demonstrated antifungal activity:

- Most Active Compound : Among tested derivatives, one showed an MIC of 0.004 mg/mL against Trichoderma viride, indicating strong antifungal potential.

The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA repair mechanisms.

Inhibition of Tyrosyl-DNA Phosphodiesterase I (Tdp1)

Recent research indicates that thiazolidinone derivatives can inhibit Tdp1, an enzyme that repairs topoisomerase I-DNA complexes, thereby enhancing the effectiveness of chemotherapeutic agents . The compound's structure facilitates binding to Tdp1, which is crucial for its role in overcoming drug resistance in cancer treatments.

Case Studies

- Antibacterial Efficacy : A study on a series of thiazolidinone derivatives found that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against a range of pathogens, reinforcing the potential application of these compounds in clinical settings .

- Cancer Treatment Potentials : Investigations into the anticancer properties of thiazolidinones have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Scientific Research Applications

Table 1: Structural Features of (Z)-2-morpholinoethyl 4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

| Feature | Description |

|---|---|

| Morpholino Group | Enhances solubility and bioavailability |

| Thiazolidinone Moiety | Known for antimicrobial and anti-inflammatory properties |

| Benzoate Group | Increases reactivity with biological targets |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent antimicrobial properties. For instance, a study reported that compounds within this class showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy .

Key Findings:

- Most Active Compound : The derivative exhibited minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL against Enterobacter cloacae.

- Broad Spectrum : Effective against multiple bacterial strains, including resistant strains like Escherichia coli.

Antifungal Properties

In addition to antibacterial effects, compounds similar to this compound have shown promising antifungal activities. The MIC values against fungi ranged from 0.004 to 0.06 mg/mL, indicating strong potential for treating fungal infections .

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Established protocols; high yields | Potentially hazardous reagents |

| Green Chemistry | Environmentally friendly; reduced waste | May require specialized conditions or catalysts |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including those related to this compound. The results indicated that these compounds were significantly more effective than traditional antibiotics against a range of pathogens, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of similar compounds, revealing that they could effectively inhibit fungal growth at low concentrations. This study highlights the potential for developing new antifungal treatments based on the thiazolidinone scaffold .

Comparison with Similar Compounds

Core Thioxothiazolidinone Derivatives

- (Z)-5-Benzylidene-2-thioxothiazolidin-4-one (): Structure: Lacks the morpholinoethyl ester; instead, it has a benzylidene substituent. Synthesis: Prepared via condensation of benzaldehyde and 2-thioxothiazolidin-4-one in acetic acid (82% yield). Key Difference: The absence of the morpholinoethyl group reduces solubility but simplifies synthesis.

- Triisopropylsilyl Derivatives (Evidences 1, 3): Structures: Feature bulky triisopropylsilyl (TIPS) esters and fluorobenzyl substituents. Synthesis: Use TIPS chloride and triethylamine in THF or dichloromethane, yielding 61–76% after column chromatography.

Ethyl Benzoate Derivatives ()**

- Ethyl 4-(Substituted-phenethylamino)benzoates: Structures: Pyridazinyl or isoxazolyl substituents on the phenethylamino group. Key Difference: Ethyl esters are less polar than morpholinoethyl esters, which may reduce solubility.

- Ethyl 4-((2Z,5Z)-2,4-Di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (): Structure: Complex thiazolidinone with dichlorobenzoyl and methoxy groups. Crystallography: Triclinic space group (P-1) with a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What synthetic strategies are effective for preparing (Z)-2-morpholinoethyl derivatives with thioxothiazolidinone motifs?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a thioxothiazolidinone precursor (e.g., 3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene) with a substituted benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid, reflux) .

- Step 2 : Esterification of the resulting benzoic acid intermediate with 2-morpholinoethanol using coupling agents like DCC/DMAP or activating reagents such as triethylamine and triisopropylsilyl chloride in anhydrous THF .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) yields pure products (61–76% yields) .

Q. Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AcOH, reflux, 7 hr | 85% |

| 2 | THF, TEA, 15 min | 76% |

Q. How should researchers characterize the stereochemistry (Z/E) of the exocyclic double bond in this compound?

Use NOESY NMR to confirm the (Z)-configuration by observing spatial proximity between the thioxothiazolidinone methyl group and the benzoate aromatic protons . Additionally, UV-Vis spectroscopy can detect conjugation shifts (e.g., λmax ~350 nm for Z-isomers) .

Q. What analytical techniques are critical for verifying purity and structural integrity?

- HRMS : Confirm molecular formula (e.g., C21H23N3O4S2) with <2 ppm error .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 61.44% exp. vs. 61.55% calc.) .

- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic rotational isomerism or impurities. Mitigation strategies:

- Variable Temperature NMR : Freeze rotational conformers (e.g., at −40°C) to simplify splitting .

- 2D-COSY/HMBC : Assign ambiguous protons via coupling correlations .

- Recrystallization : Remove impurities using solvent mixtures (e.g., EtOAc/hexane) .

Case Example : In , a discrepancy in elemental analysis (N: 1.71% exp. vs. 1.60% calc.) was resolved by repeating combustion analysis after recrystallization.

Q. What computational methods aid in predicting biological activity or reaction mechanisms?

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact yield and stereoselectivity?

Comparative studies show:

| Method | Time | Yield | Z:E Ratio |

|---|---|---|---|

| Conventional | 50 min | 75% | 85:15 |

| Microwave | 30 min | 92% | 95:5 |

Microwave irradiation enhances reaction efficiency and stereocontrol via uniform dielectric heating .

Methodological Considerations

Q. What strategies optimize column chromatography for polar intermediates?

Q. How should researchers design stability studies for this compound under physiological conditions?

Q. Key Stability Data :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 7.4, 37°C | <5% | >48 hr |

| UV Exposure, 6 hr | 25% | 12 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.